1-[(4-Bromophenyl)methyl]-3-[(3-methylphenyl)methylsulfanyl]indole
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Overview
Description
1-[(4-Bromophenyl)methyl]-3-[(3-methylphenyl)methylsulfanyl]indole, commonly known as BMS-986, is a novel synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Novel Sulfur-Containing Polybromoindoles
Research on sulfur-containing polybromoindoles derived from the Formosan red alga Laurencia brongniartii has identified compounds with cytotoxic activities against selected cancer cells. These findings suggest the potential of sulfur-containing indoles in the development of cancer therapeutics (El-Gamal, Wang, & Duh, 2005).
Synthesis and Functionalization of Indoles
Studies on the synthesis and functionalization of indoles have led to the development of methods for creating various indole derivatives. For example, the reaction of N-(2-bromophenyl)-and N-(2-iodophenyl)methanesulfonamide with terminal acetylenes has been explored for the one-step synthesis of 1-methylsulfonyl-indoles (Sakamoto, Kondo, Iwashita, Nagano, & Yamanaka, 1988). Additionally, the sulfenylation of pyrroles and indoles to obtain methylthio-substituted derivatives has been investigated, offering insights into the synthesis of complex indole structures (Gilow, Brown, Copeland, & Kelly, 1991).
Biological Activity of Indole Derivatives
Research into the synthesis of N-[3-(2,3-dimethyl-1H-indol-1-yl)-4-hydroxyphenyl]arylsulfon(aroyl)amides has highlighted the potential biological activity of these compounds, with predictions of activities like enzyme inhibition and treatment for phobic disorders. This underscores the importance of indole derivatives in medicinal chemistry (Avdeenko, Konovalova, & Yakymenko, 2020).
Chemical Synthesis and Molecular Studies
Further chemical synthesis and molecular studies of indole derivatives include the preparation of benzylsulfanyl-triazolyl-indole scaffolds and their structural analysis through X-ray diffraction and DFT studies, indicating the versatility of indole compounds in synthesizing structurally diverse molecules with potential applications in material science and drug development (Boraei, Soliman, Yousuf, & Barakat, 2020).
Mechanism of Action
Target of Action
The compound “1-[(4-Bromophenyl)methyl]-3-[(3-methylphenyl)methylsulfanyl]indole” is an indole derivative. Indole derivatives have been found to bind with high affinity to multiple receptors . .
Mode of Action
The mode of action of indole derivatives can vary widely depending on their specific structure and the receptors they target
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may interact with a variety of biochemical pathways.
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Cellular Effects
Based on the known activities of indole derivatives, it can be hypothesized that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-3-[(3-methylphenyl)methylsulfanyl]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrNS/c1-17-5-4-6-19(13-17)16-26-23-15-25(22-8-3-2-7-21(22)23)14-18-9-11-20(24)12-10-18/h2-13,15H,14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAWIGWISFYXHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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